6-Chloro-3-[(3-chloro-2-fluorophenyl)methylene]-1,3-dihydro-2H-indol-2-one
Description
6-Chloro-3-[(3-chloro-2-fluorophenyl)methylene]-1,3-dihydro-2H-indol-2-one is a halogenated oxindole derivative characterized by a substituted benzylidene group at the 3-position of the indol-2-one core. Its molecular formula is C₁₅H₈Cl₂FNO, with a molecular weight of 320.14 g/mol (calculated). The compound features a conjugated system between the indol-2-one ring and the 3-chloro-2-fluorophenylmethylene group, which may influence its electronic properties and biological activity .
This compound is structurally related to antitumor agents, as evidenced by its role in the synthesis of Milademetan (a MDM2 inhibitor) and other kinase-targeting molecules . Its substitution pattern—specifically the 6-chloro and 3-(3-chloro-2-fluorophenyl)methylene groups—distinguishes it from simpler oxindole derivatives.
Properties
IUPAC Name |
6-chloro-3-[(3-chloro-2-fluorophenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2FNO/c16-9-4-5-10-11(15(20)19-13(10)7-9)6-8-2-1-3-12(17)14(8)18/h1-7H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLDULGTZRWONK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C=C2C3=C(C=C(C=C3)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation as the Primary Method
The most widely reported approach for synthesizing this compound involves a Knoevenagel condensation between 6-chloro-1,3-dihydro-2H-indol-2-one and 3-chloro-2-fluorobenzaldehyde. This reaction proceeds via a nucleophilic attack of the active methylene group in the indol-2-one derivative on the aldehyde carbonyl, facilitated by a weak base such as piperidine or ammonium acetate. The mechanism follows the Hahn-Lapworth pathway, where the base deprotonates the active methylene compound to form an enolate, which subsequently attacks the electrophilic aldehyde.
Key Reaction Conditions :
- Solvent : Ethanol, toluene, or dimethylformamide (DMF) under reflux.
- Catalyst : Piperidine (5–10 mol%) or ammonium acetate.
- Temperature : 80–110°C for 6–24 hours.
- Workup : Precipitation or extraction followed by column chromatography (silica gel, eluent: ethyl acetate/hexane).
A critical challenge is avoiding the formation of Michael adducts , where a second molecule of the active methylene compound adds to the initial Knoevenagel product. This side reaction is suppressed by using stoichiometric amounts of reagents and maintaining a pH of 7.5–8.0.
Alternative Methods: Claisen-Schmidt and Wittig Reactions
While less common, the Claisen-Schmidt condensation has been explored for analogous indol-2-one derivatives. This method employs stronger bases (e.g., NaOH) but risks over-dehydration, leading to aromatic byproducts. The Wittig reaction , involving a phosphorus ylide and ketone, is theoretically feasible but limited by the low electrophilicity of the indol-2-one carbonyl group.
Stepwise Synthesis and Optimization
Preparation of 6-Chloro-1,3-Dihydro-2H-Indol-2-One
The indol-2-one precursor is synthesized via cyclization of 4-chloroaniline with ethyl chloroacetate under basic conditions, followed by oxidation with potassium persulfate. Key parameters include:
Condensation with 3-Chloro-2-Fluorobenzaldehyde
The aldehyde component is commercially available or synthesized via chlorination and fluorination of 2-nitrobenzaldehyde. In the condensation step:
- Molar Ratio : 1:1.2 (indol-2-one:aldehyde) to ensure complete conversion.
- Solvent Selection : Ethanol balances reactivity and solubility, yielding >85% conversion.
- Catalyst Loading : Piperidine (5 mol%) minimizes side reactions while maintaining reaction rate.
Representative Procedure :
6-Chloro-1,3-dihydro-2H-indol-2-one (1.0 eq) and 3-chloro-2-fluorobenzaldehyde (1.2 eq) are dissolved in ethanol. Piperidine (5 mol%) is added, and the mixture is refluxed for 12 hours. The product precipitates upon cooling and is recrystallized from ethanol to afford yellow crystals (mp 218–220°C).
Analytical Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors involved in disease pathways. For example, it may inhibit kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Below is a comparison of key structural analogues:
Key Findings
Pharmacological Activity : Unlike the MET kinase inhibitor PHA-665752 , which requires a sulfonyl group for activity, the target compound’s simpler structure may favor MDM2 inhibition, as seen in Milademetan derivatives .
Isomerism: The (E/Z)-isomerism of the methylidene group (e.g., in ) can influence conformational stability and target selectivity, a critical factor absent in non-methylene analogues like 6-chloroindolin-2-one .
Stability and Formulation
The monohydrate hydrochloride form of a related 6-chloroindol-2-one derivative () demonstrates enhanced stability for neuroleptic formulations. This highlights the importance of salt forms or hydration states for the target compound’s pharmaceutical development .
Biological Activity
6-Chloro-3-[(3-chloro-2-fluorophenyl)methylene]-1,3-dihydro-2H-indol-2-one, with the CAS number 897365-76-3, is a compound of interest due to its potential biological activities. This compound belongs to the indole family and has garnered attention for its antimicrobial, anticancer, and antioxidant properties.
The molecular formula of this compound is , and it has a molar mass of 308.13 g/mol. It is typically stored at temperatures between 2-8°C. The compound can be synthesized through various chemical reactions, which often involve modifications to the indole structure to enhance its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, the minimum inhibitory concentration (MIC) values for various derivatives have shown effectiveness against clinical strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compound's structural modifications, particularly in the phenyl ring, have been linked to enhanced antibacterial activity.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | <10 | Staphylococcus aureus |
| Other derivatives | 0.22 - 0.25 | Various pathogens |
The study indicated that compounds with halogen substitutions (like chlorine and fluorine) significantly improved antimicrobial efficacy compared to their non-substituted counterparts .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. The IC50 values for this compound against HeLa cells were found to be below 10 µg/mL, indicating potent cytotoxicity.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | <10 |
| SKOV-3 | 7.87 - 70.53 |
| MCF-7 | 11.20 - 93.46 |
These results suggest that structural features such as the presence of chloro and fluoro substituents play a critical role in enhancing anticancer activity .
Antioxidant Activity
The antioxidant capacity of this compound has also been assessed using various assays, revealing that it possesses significant free radical scavenging abilities. The results indicate that compounds with similar structural motifs exhibit varying degrees of antioxidant activity.
Case Studies
- Antimicrobial Efficacy : A study conducted on several indole derivatives demonstrated that those with enhanced electron-withdrawing groups showed superior antimicrobial efficacy against resistant strains of bacteria .
- Cytotoxicity in Cancer Cells : Research focused on the cytotoxic effects of indole derivatives revealed that modifications at the C3 position significantly impacted their effectiveness against cancer cell lines, with the most active compounds showing IC50 values well below clinically relevant concentrations .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-chloro-3-[(3-chloro-2-fluorophenyl)methylene]-1,3-dihydro-2H-indol-2-one, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation followed by cyclization. For example, chloroacetyl chloride may react with a fluorinated aromatic precursor in the presence of AlCl₃ to form a ketone intermediate, which is then condensed with a substituted aniline derivative. Cyclization using ZnCl₂ or POCl₃ under controlled temperature (e.g., 80–100°C) yields the indole core. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., chloroform/ethanol) ensures >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer : Use FT-IR to confirm carbonyl (C=O) and C-Cl stretches (1680–1700 cm⁻¹ and 550–600 cm⁻¹, respectively). ¹H/¹³C NMR resolves substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, methylene protons at δ 3.2–3.8 ppm). For unambiguous confirmation, grow single crystals via slow evaporation of a chloroform solution and perform X-ray diffraction. Analyze bond angles and packing motifs to rule out polymorphic variations .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Employ molecular docking (e.g., MOE or AutoDock) to simulate binding to receptors like kinases or GPCRs. Optimize the ligand structure using density functional theory (DFT) for accurate charge distribution. Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) over 100 ns to assess stability. Cross-reference results with experimental IC₅₀ values from enzyme inhibition assays to refine models .
Q. What strategies resolve contradictions in pharmacological activity data across studies?
- Methodological Answer : Address discrepancies by (i) standardizing assay conditions (e.g., cell line viability, ATP concentration), (ii) using orthogonal assays (e.g., fluorescence polarization + SPR for binding affinity), and (iii) applying multivariate statistical analysis (e.g., PCA) to identify confounding variables. Replicate experiments with larger sample sizes (n ≥ 6) and include positive/negative controls .
Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced potency?
- Methodological Answer : Systematically modify substituents on the indole core and fluorophenyl group. For example, replace Cl with electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity. Assess changes via in vitro assays (e.g., IC₅₀ against cancer cell lines) and correlate with computational descriptors (e.g., LogP, polar surface area). Prioritize derivatives with <100 nM potency and improved selectivity (SI > 10) .
Q. What experimental designs minimize bias in evaluating the compound’s antioxidant or pro-apoptotic effects?
- Methodological Answer : Use randomized block designs with split-plot arrangements. Assign treatment groups (e.g., compound vs. vehicle) to primary plots, cell lines (e.g., HeLa vs. MCF-7) to subplots, and time points (e.g., 24/48/72h) to sub-subplots. Normalize data to housekeeping genes (e.g., GAPDH) and apply ANOVA with Tukey’s post hoc test. Report effect sizes and confidence intervals .
Data Analysis and Theoretical Frameworks
Q. How should crystallographic data be interpreted to infer molecular stability?
- Methodological Answer : Analyze X-ray data for intermolecular interactions (e.g., π-π stacking, halogen bonding) using Mercury software. Calculate packing coefficients (>0.7 suggests high stability) and hydrogen-bonding networks. Compare thermal parameters (B-factors) to identify flexible regions. Polymorphs can be distinguished via PXRD patterns and DSC thermograms .
Q. What role do theoretical frameworks play in hypothesis generation for this compound?
- Methodological Answer : Ground studies in established theories (e.g., QSAR for drug design or frontier molecular orbital theory for reactivity). For example, use Hammett constants to predict substituent effects on electron density. Link findings to broader concepts (e.g., apoptosis signaling pathways) to contextualize mechanisms .
Synthesis Optimization Table
| Step | Reagents/Conditions | Key Parameters | Outcome Metrics |
|---|---|---|---|
| Acylation | Chloroacetyl chloride, AlCl₃, 0°C | Stirring rate: 500 rpm | Yield: 65–70% |
| Cyclization | ZnCl₂, DMF, 80°C | N₂ atmosphere | Purity: 92% (HPLC) |
| Crystallization | Chloroform/ethanol (1:3), RT | Evaporation rate: 0.5 mL/day | Crystal size: 0.2 mm³ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
